molecular formula C4H7N3S B066144 5-methylsulfanyl-1H-imidazol-2-amine CAS No. 186247-98-3

5-methylsulfanyl-1H-imidazol-2-amine

Cat. No.: B066144
CAS No.: 186247-98-3
M. Wt: 129.19 g/mol
InChI Key: QMBXWAIUELXFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazol-2-amine, 5-(methylthio)- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methylthio group at the 5-position and an amino group at the 2-position, making it a unique derivative of imidazole. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a methylthio-substituted aldehyde in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, tautomerization, and cyclization, to form the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 5-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazol-2-amine, 5-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazol-2-amine, 5-(methylthio)- is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

186247-98-3

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

5-methylsulfanyl-1H-imidazol-2-amine

InChI

InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7)

InChI Key

QMBXWAIUELXFCM-UHFFFAOYSA-N

SMILES

CSC1=CN=C(N1)N

Canonical SMILES

CSC1=CN=C(N1)N

Synonyms

1H-Imidazol-2-amine,4-(methylthio)-(9CI)

Origin of Product

United States

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